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Compound of Interest

Compound Name: 1-Ethoxy-2-methylpropan-2-amine

Cat. No.: B1511370 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1-Ethoxy-2-methylpropan-2-amine and its

structural analogs. Due to a lack of direct comparative studies, this document synthesizes

available data for the parent compound and its closest structural analogs, highlighting areas

where experimental data is absent. The information is intended to guide future research and

drug development efforts.

Introduction
1-Ethoxy-2-methylpropan-2-amine is a chemical entity with potential applications in

pharmacological research. Its structure, featuring a tertiary amine and an ether linkage,

suggests possible interactions with biological systems, particularly the central nervous system

(CNS). Understanding the structure-activity relationships (SAR) of its analogs is crucial for

optimizing potential therapeutic properties and mitigating adverse effects. This guide focuses

on analogs where the ethoxy group is modified to other alkoxy substituents, namely methoxy,

propoxy, and isopropoxy groups.

Physicochemical Properties of 1-Alkoxy-2-
methylpropan-2-amine Analogs
Quantitative data for the physicochemical properties of 1-Ethoxy-2-methylpropan-2-amine
and its methoxy analog have been primarily derived from computational models, as available in
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public databases like PubChem. Experimental data for the propoxy and isopropoxy analogs are

not readily available in the surveyed literature.

Property
1-Ethoxy-2-
methylpropan-
2-amine

1-Methoxy-2-
methylpropan-
2-amine[1]

1-Propoxy-2-
methylpropan-
2-amine

1-Isopropoxy-
2-
methylpropan-
2-amine

Molecular

Formula
C₆H₁₅NO C₅H₁₃NO C₇H₁₇NO C₇H₁₇NO

Molecular Weight 117.19 g/mol 103.16 g/mol 131.22 g/mol 131.22 g/mol

XLogP3 0.9 -0.2
Data not

available

Data not

available

Hydrogen Bond

Donor Count
1 1 1 1

Hydrogen Bond

Acceptor Count
2 2 2 2

Rotatable Bond

Count
3 2 4 3

Exact Mass
117.115364103

Da

103.099714038

Da

Data not

available

Data not

available

Topological Polar

Surface Area
35.3 Å² 35.3 Å²

Data not

available

Data not

available

Note: The data presented in this table is computationally generated and sourced from

PubChem. Experimental verification is required.

Pharmacological Properties
There is a significant lack of publicly available experimental data on the pharmacological

properties of 1-Ethoxy-2-methylpropan-2-amine and its alkoxy analogs. To guide future

research, this section outlines key pharmacological parameters that should be investigated.
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Pharmacologic
al Parameter

1-Ethoxy-2-
methylpropan-
2-amine

1-Methoxy-2-
methylpropan-
2-amine

1-Propoxy-2-
methylpropan-
2-amine

1-Isopropoxy-
2-
methylpropan-
2-amine

Receptor Binding

Affinity (Ki)

Data not

available

Data not

available

Data not

available

Data not

available

In vitro Efficacy

(EC₅₀)

Data not

available

Data not

available

Data not

available

Data not

available

In vivo Potency

(ED₅₀)

Data not

available

Data not

available

Data not

available

Data not

available

Behavioral

Effects

Data not

available

Data not

available

Data not

available

Data not

available

Experimental Protocols
Detailed experimental protocols for the synthesis and pharmacological evaluation of these

specific compounds are not available in the literature. Therefore, generalized protocols are

provided below as a reference for researchers.

A potential synthetic route for 1-alkoxy-2-methylpropan-2-amines can be adapted from

standard organic chemistry methods for ether and amine synthesis. One plausible approach is

outlined below.
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Step 1: Williamson Ether Synthesis

Step 2: Reduction of Nitro Group

2-Methyl-2-nitro-1-propanol

1-Alkoxy-2-methyl-2-nitropropane
1.

Alkyl Halide (e.g., Ethyl Iodide)
2.

Base (e.g., NaH) 3.

1-Alkoxy-2-methylpropan-2-amine

4.

Reducing Agent (e.g., LiAlH4 or H2/Pd)
5.

Click to download full resolution via product page

A plausible synthetic workflow for 1-alkoxy-2-methylpropan-2-amines.

Methodology:

Williamson Ether Synthesis: 2-Methyl-2-nitro-1-propanol is treated with a strong base, such

as sodium hydride (NaH), to deprotonate the hydroxyl group, forming an alkoxide.

The resulting alkoxide is then reacted with an appropriate alkyl halide (e.g., iodoethane for

the ethoxy analog, iodomethane for the methoxy analog) to form the corresponding 1-alkoxy-

2-methyl-2-nitropropane intermediate.

Reduction of the Nitro Group: The nitro group of the intermediate is reduced to a primary

amine. This can be achieved using a powerful reducing agent like lithium aluminum hydride

(LiAlH₄) or through catalytic hydrogenation (H₂ gas with a palladium catalyst).
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Purification of the final product would typically be carried out using distillation or column

chromatography.

To determine the pharmacological profile of these compounds, receptor binding assays are

essential. The following is a generalized protocol for a competitive radioligand binding assay.

Assay Preparation

Incubation Separation & Counting Data Analysis

Prepare Receptor Membranes

Incubate Membranes, Radioligand, and Test CompoundPrepare Radioligand Solution

Prepare Serial Dilutions of Test Compounds

Rapid Filtration to Separate Bound and Free Ligand Quantify Radioactivity via Scintillation Counting Determine IC₅₀ Values Calculate Ki using Cheng-Prusoff Equation

Click to download full resolution via product page

A generalized workflow for a competitive radioligand binding assay.

Methodology:

Membrane Preparation: Cell membranes expressing the target receptor of interest are

prepared from cultured cells or animal tissues.

Assay Buffer: All reagents are diluted in an appropriate assay buffer.

Incubation: The cell membranes, a known concentration of a radiolabeled ligand that binds to

the target receptor, and varying concentrations of the unlabeled test compound are

incubated together.

Separation: The incubation is terminated by rapid filtration through a filter mat, which traps

the cell membranes with the bound radioligand while allowing the unbound radioligand to
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pass through.

Quantification: The amount of radioactivity trapped on the filter is quantified using a

scintillation counter.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated

from the IC₅₀ value using the Cheng-Prusoff equation.

To assess the potential stimulant or depressant effects of these compounds on the CNS, a

locomotor activity test in rodents is a standard preclinical assay.[2][3][4][5][6]

Acclimate animals to the testing room

Habituate animals to the locomotor activity chambers

Administer vehicle injection and record baseline activity

Administer test compound or control

Place animal in chamber and record locomotor activity

Analyze data (e.g., distance traveled, rearing frequency)

Click to download full resolution via product page
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A typical workflow for assessing locomotor activity in rodents.

Methodology:

Acclimation and Habituation: Rodents (typically mice or rats) are first acclimated to the

testing room and then habituated to the locomotor activity chambers to reduce novelty-

induced hyperactivity.[6]

Baseline Activity: On the test day, animals are often given a vehicle injection (e.g., saline)

and their baseline locomotor activity is recorded for a set period.

Drug Administration: Animals are administered the test compound at various doses or a

control substance.

Data Recording: Immediately after administration, the animals are placed back into the

locomotor activity chambers, and their movements are tracked by automated systems using

infrared beams or video tracking software for a specified duration.[2][4]

Data Analysis: Key parameters such as total distance traveled, horizontal activity, vertical

activity (rearing), and time spent in different zones of the chamber are quantified and

compared between treatment groups.

Potential Signaling Pathways
Given the structural similarity of these compounds to known psychoactive substances (e.g.,

substituted phenethylamines), it is plausible that they may interact with monoamine

neurotransmitter systems in the CNS. The primary amine is a common feature in many

centrally acting drugs.
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Potential Molecular Targets

Downstream Effects

1-Alkoxy-2-methylpropan-2-amine Analog

Monoamine Receptors (e.g., Serotonin, Dopamine, Norepinephrine)

Binding and/or Modulation

Monoamine Transporters (e.g., SERT, DAT, NET)

Binding and/or Inhibition of Reuptake

Modulation of Postsynaptic Signaling Cascades

Altered Synaptic Neurotransmitter Levels

Behavioral Changes (e.g., altered locomotor activity)

Click to download full resolution via product page

A hypothesized signaling pathway for 1-alkoxy-2-methylpropan-2-amine analogs.

Further research, including receptor binding studies and in vivo pharmacological assays, is

necessary to elucidate the precise mechanism of action and signaling pathways involved.

Conclusion and Future Directions
This guide highlights a significant gap in the scientific literature regarding the comparative

properties of 1-Ethoxy-2-methylpropan-2-amine and its simple alkoxy analogs. While

computational data provides some initial insights into their physicochemical properties, a

comprehensive understanding requires extensive experimental investigation.
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Future research should prioritize:

Systematic Synthesis: The synthesis and purification of a series of 1-alkoxy-2-methylpropan-

2-amine analogs.

Comprehensive Pharmacological Profiling: In vitro characterization of the binding affinities

and functional activities of these compounds at a wide range of CNS receptors and

transporters.

In Vivo Behavioral Studies: Assessment of the in vivo effects of these analogs on behavior,

including locomotor activity, anxiety models, and tests for abuse potential.

Structure-Activity Relationship (SAR) Studies: Elucidation of the SAR to guide the design of

new compounds with improved properties.

By systematically investigating these compounds, the scientific community can better

understand their potential pharmacological effects and therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Comparative Guide to Structural Analogs of 1-Ethoxy-2-
methylpropan-2-amine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1511370#structural-analogs-of-1-ethoxy-2-
methylpropan-2-amine-and-their-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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